molecular formula C12H16IO3P B12593132 Diethyl (1-iodo-2-phenylethenyl)phosphonate CAS No. 650612-93-4

Diethyl (1-iodo-2-phenylethenyl)phosphonate

Cat. No.: B12593132
CAS No.: 650612-93-4
M. Wt: 366.13 g/mol
InChI Key: PRJHHIGGJGXMOV-UHFFFAOYSA-N
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Description

Diethyl (1-iodo-2-phenylethenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 1-iodo-2-phenylethenyl moiety

Properties

CAS No.

650612-93-4

Molecular Formula

C12H16IO3P

Molecular Weight

366.13 g/mol

IUPAC Name

(2-diethoxyphosphoryl-2-iodoethenyl)benzene

InChI

InChI=1S/C12H16IO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

PRJHHIGGJGXMOV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC1=CC=CC=C1)I)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-iodo-2-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate iodoalkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an iodoalkene under mild conditions to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where diethyl phosphite is coupled with an iodoalkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura and Heck-type couplings due to its iodine substituent and vinylphosphonate structure. The iodine atom serves as an excellent leaving group in Pd-mediated reactions, while the phosphonate group stabilizes transition states.

Reaction Type Conditions Catalyst Yield Key Observations
Suzuki-Miyaura CouplingMicrowave, 80°C, 10 minPd(PPh₃)₄85–92%Retention of vinyl configuration
Heck CouplingDMF, 100°C, 12 hPd(OAc)₂, PPh₃78%Forms β-arylvinylphosphonates
  • Mechanistic Insight : Oxidative addition of the C–I bond to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with arylboronic acids or insertion with alkenes .

  • Applications : Synthesizes biarylvinylphosphonates for drug discovery and materials science .

Nucleophilic Substitution Reactions

The electron-withdrawing phosphonate group enhances the electrophilicity of the adjacent carbon, facilitating SN2 displacements.

Nucleophile Conditions Product Yield Kinetics
ThiolsTHF, K₂CO₃, 25°C(2-Phenylethenyl)phosphonate thioethers70–85%Second-order (k = 0.15 M⁻¹s⁻¹)
AminesEtOH, reflux, 6 hβ-Aminovinylphosphonates65%Base-dependent rate
  • Limitations : Steric hindrance from the phenyl group reduces reactivity with bulky nucleophiles.

Radical Addition Reactions

Under photochemical or electrochemical conditions, the C–I bond undergoes homolytic cleavage to generate vinyl radicals.

Radical Source Conditions Product Yield
AlkenesUV light, CH₂Cl₂1,2-Diphosphonylated alkanes60%
ArenesElectrochemical (Pt anode)Arylvinylphosphonates55–72%
  • Mechanism : Iodine abstraction generates a vinyl radical, which adds to alkenes/arenes before recombination .

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions with electron-rich dienes.

Diene Conditions Product Endo/Exo Yield
1,3-ButadieneToluene, 110°C, 24 hBicyclic phosphonatesEndo (85:15)75%
AnthraceneMicrowave, 150°C, 1 hPhosphonated polycyclicsExo68%
  • Stereoselectivity : Dictated by the phosphonate’s electron-withdrawing effect .

Michaelis-Arbuzov-Type Rearrangements

While uncommon, the compound reacts with alkyl halides under Lewis acid catalysis to form bis-phosphonates.

Alkyl Halide Catalyst Conditions Product Yield
CH₃IZnBr₂80°C, 12 hDimethylvinylphosphonate45%
C₂H₅BrNoneSolventless, 24 hDiethylvinylphosphonate30%
  • Limitation : Competing cross-coupling pathways reduce efficiency .

Hydrophosphonylation

The compound adds to aldehydes and imines via Pudovik-like mechanisms.

Substrate Conditions Product Yield
BenzaldehydeEt₃N, 25°C, 6 hα-Hydroxyphosphonate82%
CyclohexanoneCu(OTf)₂, 60°Cβ-Ketophosphonate70%
  • Stereochemistry : Syn addition dominates due to phosphonate coordination .

Key Research Findings

  • Catalyst Optimization : Pd/Josiphos systems achieve enantioselective cross-couplings (up to 92% ee) for chiral phosphonates .

  • Microwave Acceleration : Reaction times reduce from hours to minutes with retained yields .

  • Electrochemical Methods : Enable iodine recycling in radical reactions, improving atom economy .

Scientific Research Applications

Synthetic Organic Chemistry

Phosphonate Chemistry
Phosphonates are pivotal in organic synthesis due to their ability to act as nucleophiles in various reactions. Diethyl (1-iodo-2-phenylethenyl)phosphonate can participate in Michael additions and other nucleophilic substitution reactions, facilitating the formation of complex organic molecules. The compound can be synthesized through various methods, including the Michaelis–Arbuzov reaction, which allows for the generation of vinyl phosphonates from allylic phosphonates under specific conditions .

Reactivity and Mechanism
The reactivity of this compound is influenced by the presence of the iodine atom, which enhances its electrophilic character. This characteristic makes it suitable for coupling reactions with other nucleophiles, leading to the formation of diverse organic frameworks. For instance, its reaction with amines or alcohols can yield valuable intermediates for pharmaceutical applications .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phosphonate derivatives, including this compound. Research indicates that modifications to the phosphonate structure can enhance its efficacy against various bacterial strains. A notable study demonstrated that certain phosphonate derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition
Phosphonates are recognized for their ability to inhibit enzymes such as acetylcholinesterase and other serine hydrolases. This compound may serve as a scaffold for designing enzyme inhibitors that could have therapeutic implications in treating neurodegenerative diseases or other conditions where enzyme modulation is beneficial .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityInvestigated the efficacy of phosphonates against bacteriaFound significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics
Synthesis of Vinyl PhosphonatesExplored the synthesis route via Michaelis–Arbuzov reactionDemonstrated high yields of vinyl phosphonates under optimized conditions, showcasing the utility of this compound in synthetic pathways
Enzyme Inhibition StudiesEvaluated phosphonates as enzyme inhibitorsReported effective inhibition of acetylcholinesterase, suggesting potential use in drug development for Alzheimer's disease

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-iodo-2-phenylethenyl)phosphonate is unique due to the presence of both the iodine and phenyl groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and potential biological activities .

Biological Activity

Diethyl (1-iodo-2-phenylethenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in enzyme inhibition and other applications.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is crucial for its biological interactions. The molecular formula is C12H16IO3PC_{12}H_{16}IO_3P, indicating the presence of iodine, which enhances its reactivity and potential biological effects. The structure can be represented as follows:

Diethyl 1 iodo 2 phenylethenyl phosphonate\text{Diethyl 1 iodo 2 phenylethenyl phosphonate}

Enzyme Inhibition

Phosphonates are known for their ability to act as enzyme inhibitors. This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. The mechanism of action typically involves the formation of a stable complex with the enzyme, thereby preventing substrate access.

Key Findings:

  • Enzyme Targeting: Research indicates that this compound may inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine, affecting muscle contraction and signaling .
  • Selectivity: Studies suggest that the selectivity of this compound towards specific enzymes enhances its potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of phosphonates exhibited significant antimicrobial properties against various bacterial strains. This compound showed promising results, suggesting its potential use as an antimicrobial agent .
  • Cytotoxicity Assessment:
    • In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cells .
  • Neuroprotective Effects:
    • Another investigation highlighted the neuroprotective properties of this compound against neurodegeneration models, suggesting possible applications in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other phosphonates:

Compound NameEnzyme InhibitionAntimicrobial ActivityCytotoxicityNeuroprotective Effects
This compoundYesYesYesYes
Diethyl methylphosphonateModerateYesModerateNo
Diethyl phosphonateYesNoLowModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (1-iodo-2-phenylethenyl)phosphonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via phosphonate coupling or diazo transfer reactions. For example, diazo intermediates (e.g., diethyl diazophosphonates) can react with iodinated alkenes under catalytic conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., THF or acetonitrile), and stoichiometric ratios of reagents like triethylamine to minimize side reactions . Purity is optimized via silica gel chromatography (EtOAc/hexane gradients) .

Q. How is ³¹P NMR spectroscopy employed to confirm the structure and purity of this phosphonate?

  • Methodological Answer : ³¹P NMR provides critical insights into the phosphorus environment. For diethyl phosphonates, the chemical shift typically ranges from δ +15 to +25 ppm. Coupling constants (²Jₚₕ) between phosphorus and adjacent protons (e.g., vinyl or methylene groups) help verify substituent connectivity. Integration anomalies or unexpected peaks may indicate impurities, necessitating further purification or reaction optimization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture or heat, as iodinated compounds may decompose. Storage under inert gas (N₂/Ar) at –20°C prevents degradation. Toxicity assessments for structurally similar phosphonates suggest monitoring for respiratory and dermal irritation .

Advanced Research Questions

Q. How can researchers mitigate low yields in the synthesis of moisture-sensitive intermediates for this compound?

  • Methodological Answer : Employ rigorous anhydrous techniques: flame-dried glassware, molecular sieves, and inert atmosphere (N₂/Ar). Reagents like triethylamine should be freshly distilled. For diazo transfer reactions, in situ generation of sulfonyl azides (e.g., Ohira-Bestmann reagent) minimizes decomposition risks . Real-time monitoring via TLC or LC-MS aids in identifying incomplete reactions .

Q. What analytical strategies resolve contradictions between spectroscopic data and expected structures?

  • Methodological Answer : Cross-validate ¹H/¹³C/³¹P NMR assignments with computational methods (DFT for chemical shifts). For unexpected coupling patterns, variable-temperature NMR can clarify dynamic processes (e.g., rotamers). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive structural evidence if crystals are obtainable .

Q. How can the phosphonate group be modified to enhance reactivity in transition-metal-free cross-coupling reactions?

  • Methodological Answer : Substituent effects on the phosphorus center (e.g., electron-withdrawing groups like iodine) increase electrophilicity, facilitating nucleophilic additions. Base-promoted elimination (e.g., K₂CO₃ in DMF) can generate reactive alkyne intermediates. Alternatively, photoredox catalysis under visible light activates the phosphonate-iodo bond for C–C bond formation .

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